molecular formula C30H30N4O2 B12387577 Bet BD2-IN-1

Bet BD2-IN-1

Cat. No.: B12387577
M. Wt: 478.6 g/mol
InChI Key: GVCFSBGCJBRHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bet BD2-IN-1 is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family, specifically targeting the second bromodomain (BD2). BET proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. This compound has shown significant potential in research related to inflammatory diseases, cancer, and other conditions where BET proteins are implicated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bet BD2-IN-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

Bet BD2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivities .

Scientific Research Applications

Bet BD2-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Bet BD2-IN-1 exerts its effects by selectively binding to the second bromodomain (BD2) of BET proteins. This binding disrupts the interaction between BET proteins and acetylated histones, leading to changes in gene expression. The compound specifically inhibits the activation of pathways such as STAT3 and NF-κB, which are involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bet BD2-IN-1

This compound is unique due to its high selectivity for BD2 over BD1, which reduces off-target effects and enhances its therapeutic potential. This selectivity makes it particularly effective in models of inflammatory and autoimmune diseases .

Properties

Molecular Formula

C30H30N4O2

Molecular Weight

478.6 g/mol

IUPAC Name

3-[(11-methyl-12-oxo-2,11-diazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaen-2-yl)methyl]-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C30H30N4O2/c1-32-15-13-23(14-16-32)31-29(35)22-9-5-7-20(17-22)19-34-25-11-4-3-8-21(25)18-27-28-24(30(36)33(27)2)10-6-12-26(28)34/h3-12,17-18,23H,13-16,19H2,1-2H3,(H,31,35)

InChI Key

GVCFSBGCJBRHFS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=CC(=C2)CN3C4=CC=CC=C4C=C5C6=C(C=CC=C63)C(=O)N5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.